2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJQSWFPMBORPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 4-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phthalazinone compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced phthalazinone compounds with hydrogenated functional groups.
Substitution: Substituted phthalazinone derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS 478045-83-9)
- Structure : Features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a 3-chloro-2-methylphenyl group at position 2 of the phthalazine core.
- Substituent Bulk: The 3-chloro-2-methylphenyl group increases steric hindrance compared to the simpler 4-chlorophenyl group in the parent compound, which may reduce solubility but improve target selectivity .
- Safety : Requires precautions against heat and ignition sources (P210) due to reactive functional groups .
4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one (CAS 58581-89-8)
- Structure : Contains a 1-methylazepane (7-membered cyclic amine) at position 2 and a 4-chlorobenzyl group at position 3.
- Key Differences: Azepane Group: Enhances solubility via protonation of the tertiary amine, beneficial for pharmacokinetics .
- Applications : Detected in blood and urine in metabolomic studies, suggesting metabolic stability .
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2-dihydrophthalazin-1-one (MolPort-015-115-620)
- Structure : Substituted with a 2-(4-chlorophenyl)-2-oxoethyl chain at position 2.
- Key Differences: Ketone Moiety: The oxoethyl group introduces a reactive carbonyl, which may participate in Schiff base formation or redox reactions, altering stability .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7)
- Structure : Includes a 1,2,4-oxadiazol-5-yl group substituted with 4-methoxyphenyl and a simple phenyl group at position 2.
- Phenyl vs. Chlorophenyl: The absence of chlorine at position 2 may reduce hydrophobic interactions in biological systems .
Hydrogen 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one chloride (CAS 79307-93-0)
- Structure : Similar to CAS 58581-89-8 but includes a chloride counterion.
- Key Differences :
Structural and Functional Comparison Table
| Compound (CAS) | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(4-Chlorophenyl)-... (Parent) | 4-Chlorophenyl (2) | 256.69 | Baseline hydrophobicity, simple synthesis |
| 478045-83-9 | Oxadiazole, 3-Cl-2-MePh (2), 4-ClPh | 434.86 | Enhanced π-stacking, steric hindrance, reactive |
| 58581-89-8 | 1-MeAzepane (2), 4-ClBenzyl (4) | 418.36 | Improved solubility, metabolic stability |
| MolPort-015-115-620 | 2-(4-ClPh)-2-oxoethyl (2) | 318.75 | Conformational flexibility, ketone reactivity |
| 1207014-04-7 | Oxadiazole, 4-MeOPh (3), Ph (2) | 396.41 | Reduced electrophilicity, lower binding affinity |
| 79307-93-0 | 1-MeAzepane (2), 4-ClBenzyl (4), HCl | 418.36 | Ionic form, dual Cl atoms, formulation-friendly |
Research Findings and Implications
- Electronic Effects : Chlorine substituents enhance electron-withdrawing properties, improving receptor binding in hydrophobic pockets. Methoxy groups (e.g., CAS 1207014-04-7) reduce this effect .
- Solubility vs. Bioactivity : Azepane-containing analogs (e.g., CAS 58581-89-8) balance solubility and bioactivity, whereas oxadiazole derivatives (e.g., CAS 478045-83-9) prioritize target engagement over pharmacokinetics .
- Safety Profiles : Compounds with reactive groups (e.g., ketones, oxadiazoles) require stringent handling protocols, while ionic forms (e.g., CAS 79307-93-0) are safer for laboratory use .
Biologische Aktivität
2-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phthalazinone core with a 4-chlorophenyl substituent. The presence of chlorine atoms and other functional groups enhances its biological activity by influencing solubility and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of phthalazin-1(2H)-ones exhibit significant anti-proliferative effects against various cancer cell lines. For example, research indicates that this compound shows selective cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) .
Mechanisms of Action:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1/S checkpoint by upregulating p53 and downregulating cyclin-dependent kinase 1 (cdk1), leading to inhibited cell proliferation .
- Apoptosis Induction: It promotes apoptosis through the activation of caspase 3, a key executor in the apoptotic pathway . The elevation of p53 levels correlates with increased expression of pro-apoptotic signals.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Cell cycle arrest, apoptosis induction |
| 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Antiproliferative | Inhibition of MAPK and Topo II |
| Phthalazin-1,4-diones | Type II IMP dehydrogenase inhibitor | Antitumor effects |
Case Studies
A study focused on the synthesis and biological evaluation of phthalazinone derivatives highlighted that compounds with a similar structure to this compound exhibited significant anti-proliferative activity against HepG2 and MCF-7 cell lines. These derivatives were shown to induce apoptosis and inhibit key enzymes involved in cell proliferation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets involved in cancer progression. The results suggest that this compound can effectively bind to enzymes such as MAPK and Topo II, which are crucial for cell signaling and DNA replication .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of 4-chlorobenzaldehyde with phthalhydrazide under acidic conditions.
- Step 2 : Cyclization using reagents like phosphorous oxychloride (POCl₃) or acetic anhydride to form the phthalazinone core .
- Optimization : Elevated temperatures (80–120°C) and controlled pH (acidic) improve yield. Continuous flow reactors can enhance purity and scalability for lab-scale production .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR and IR : Confirm functional groups (e.g., carbonyl at ~1670 cm⁻¹) and aromatic substitution patterns .
- X-ray crystallography : Resolve spatial conformation using SHELXL for refinement. For example, SHELX programs enable precise determination of bond angles and torsional strain in the phthalazinone ring .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Target engagement : Fluorescence polarization assays to test binding to kinases or receptors .
Advanced Research Questions
Q. How can conflicting data on biological activity be reconciled?
- Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream pathways.
- Structural analogs : Compare activity of derivatives (e.g., 2-(3,4-dichlorophenyl)-analogs) to isolate substituent effects .
- Crystallography : Resolve binding modes using co-crystallization with target proteins (e.g., PARP-1) .
Q. What computational strategies are effective for predicting SAR (structure-activity relationships)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., PARP or HDACs). For example, the 4-chlorophenyl group may enhance hydrophobic interactions in enzyme pockets .
- QSAR modeling : Train models on datasets of phthalazinone derivatives to predict logP, solubility, and toxicity .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- HPLC-MS : Use reverse-phase chromatography (C18 column, methanol/water gradient) coupled with high-resolution MS to detect impurities (e.g., ring-opened intermediates) .
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges. For example, hydrolysis of the phthalazinone ring under basic conditions may require pH-controlled storage .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations for in vitro studies.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 1-position of the dihydrophthalazinone ring to enhance aqueous solubility .
Data Contradiction and Validation
Q. How to resolve discrepancies in thermal stability data?
- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with literature values for similar compounds (e.g., 2-(3,4-dichlorophenyl)-analogs show stability up to 200°C) .
- Crystallographic validation : Check for polymorphism using powder XRD; different crystal forms may exhibit varying stability .
Q. What mechanistic insights explain variable enzyme inhibition results?
- Enzyme kinetics : Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, the 4-chlorophenyl group may act as a competitive inhibitor for NAD+-dependent enzymes .
- Mutagenesis studies : Engineer enzyme active sites (e.g., PARP-1 mutants) to test binding hypotheses derived from docking models .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
